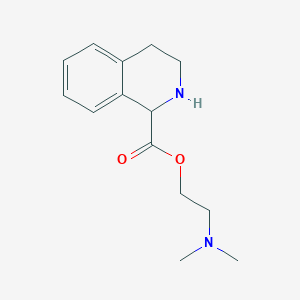

2-(dimethylamino)ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate

Description

2-(Dimethylamino)ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a tertiary amine-containing tetrahydroisoquinoline derivative characterized by a 2-(dimethylamino)ethyl ester group at the 1-position of the tetrahydroisoquinoline scaffold. The dimethylamino group enhances solubility in polar solvents and may influence biological interactions due to its basicity.

Properties

CAS No. |

50341-98-5 |

|---|---|

Molecular Formula |

C14H20N2O2 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

2-(dimethylamino)ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate |

InChI |

InChI=1S/C14H20N2O2/c1-16(2)9-10-18-14(17)13-12-6-4-3-5-11(12)7-8-15-13/h3-6,13,15H,7-10H2,1-2H3 |

InChI Key |

PMDPZQIYJZLBFB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCOC(=O)C1C2=CC=CC=C2CCN1 |

Origin of Product |

United States |

Preparation Methods

Pictet-Spengler Condensation

One of the fundamental methods for synthesizing 1,2,3,4-tetrahydroisoquinoline derivatives is the Pictet-Spengler condensation , which involves the cyclization of β-phenethylamines with aldehydes or ketones under acidic conditions to form the tetrahydroisoquinoline ring system.

- Kang et al. demonstrated a modified Pictet-Spengler reaction using N-sulfonyl-β-phenethylamines with ethyl methylthioacetate catalyzed by phenyliodine(III) bis(trifluoroacetate) (PIFA), yielding ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylates in moderate to good yields (50-80%).

- The reaction proceeds via an iminium ion intermediate formed through a Pummerer-type reaction, facilitating ring closure even with deactivated sulfonamide substrates.

Bischler–Napieralski Reaction and Subsequent Reductions

Another classical approach involves the Bischler–Napieralski cyclization of β-phenylethylamides to isoquinolines, followed by catalytic hydrogenation to yield tetrahydroisoquinolines.

- A multi-step synthesis described by medicinal chemistry research includes:

This method allows for the introduction of various N-substituents, including dimethylaminoethyl groups, by reductive amination or nucleophilic substitution on the carboxylate intermediate.

Specific Preparation Methods of 2-(Dimethylamino)ethyl 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylate

General Synthetic Route

The preparation typically involves:

Synthesis of 1,2,3,4-tetrahydroisoquinoline-1-carboxylate intermediate:

This can be achieved via Pictet-Spengler condensation or Bischler–Napieralski cyclization followed by reduction.Esterification or carbamate formation with 2-(dimethylamino)ethanol or 2-(dimethylamino)ethyl chloride:

The carboxylic acid or activated carboxylate intermediate is reacted with 2-(dimethylamino)ethyl derivatives to form the ester or carbamate linkage.Purification and characterization:

Typically involves extraction, chromatography, and crystallization to obtain the pure compound.

Literature-Reported Experimental Procedure

A representative procedure adapted from catalytic and synthetic studies is as follows:

Catalytic Hydrogenation and Reduction

- Catalytic hydrogenation using Pd/C or PtO2 under hydrogen atmosphere is often employed to reduce isoquinoline intermediates to tetrahydroisoquinolines prior to esterification.

- LiAlH4 or BH3·THF reductions are used for selective reduction of amides or carbamates to amines, facilitating further functionalization.

Analytical Data and Characterization

Typical characterization data for the compound and related intermediates include:

Research Discoveries and Advances

- The use of phenyliodine(III) bis(trifluoroacetate) (PIFA) as an oxidant in Pictet-Spengler cyclization has improved yields and substrate scope for tetrahydroisoquinoline carboxylates, including those bearing aminoalkyl esters.

- Asymmetric catalytic hydrogenation methods have enabled enantioselective synthesis of tetrahydroisoquinoline derivatives with aminoalkyl side chains, enhancing biological activity profiles.

- The introduction of 2-(dimethylamino)ethyl groups via esterification or reductive amination has been shown to modulate pharmacokinetic and pharmacodynamic properties, making these compounds promising in medicinal chemistry.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Pictet-Spengler with PIFA | N-sulfonyl-β-phenethylamine, ethyl methylthioacetate, PIFA | Reflux in 1,2-dichloroethane, 3 h | Moderate to good yields, tolerance to sulfonamides | Requires handling of hypervalent iodine reagents |

| Bischler–Napieralski + ATH + Reductive Amination | β-phenylethylamide, POCl3, chiral Ru catalyst, reductive amination reagents | Multi-step, includes catalytic hydrogenation | Enantioselective, versatile for N-substitution | Multi-step, requires chiral catalysts |

| Esterification with 2-(dimethylamino)ethanol | Activated carboxylate intermediate, 2-(dimethylamino)ethanol, base | Room temp to 50 °C, anhydrous solvents | Direct introduction of aminoethyl ester | Requires prior preparation of carboxylate intermediate |

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate undergoes various types of chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:

- Antidepressant Effects : Tetrahydroisoquinoline derivatives are known for their potential antidepressant properties. Studies have indicated that modifications to the isoquinoline structure can enhance serotonin receptor affinity, which is crucial for mood regulation .

- Analgesic Properties : Research has shown that certain tetrahydroisoquinoline derivatives can act as analgesics by modulating pain pathways in the central nervous system. This property could be beneficial in developing new pain management therapies .

- Neuroprotective Effects : Some studies suggest that these compounds may offer neuroprotective benefits against neurodegenerative diseases. Their ability to cross the blood-brain barrier enhances their potential as neuroprotective agents .

Therapeutic Potential

The therapeutic applications of 2-(dimethylamino)ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate are promising:

- Psychiatric Disorders : Given its antidepressant and anxiolytic properties, this compound could be explored as a treatment option for various psychiatric disorders, including depression and anxiety disorders.

- Pain Management : Its analgesic effects suggest potential applications in treating chronic pain conditions without the side effects associated with traditional opioids.

- Neurological Disorders : The neuroprotective qualities indicate that it may be useful in treating conditions like Alzheimer's disease or Parkinson's disease by protecting neuronal health and function.

Case Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of several tetrahydroisoquinoline derivatives in animal models. The results demonstrated that compounds with structural similarities to this compound showed significant reductions in depressive behaviors when administered .

Case Study 2: Analgesic Effects

In another study focusing on pain modulation, researchers evaluated the efficacy of tetrahydroisoquinoline derivatives in reducing pain responses in rodent models. The findings indicated that these compounds could effectively reduce pain sensitivity through mechanisms involving opioid receptors .

Mechanism of Action

The mechanism of action of 2-(dimethylamino)ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to interact with dopamine receptors, particularly the D2 receptors . This interaction can modulate neurotransmitter release and influence various neurological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(dimethylamino)ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate with analogous tetrahydroisoquinoline derivatives, focusing on structural variations, reactivity, and functional properties.

Ester Group Variations

Key differences arise from the ester substituent at the 1-position:

- Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d): Features a simple ethyl ester and 6,7-dimethoxy substituents.

- Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate (HCl salt): Contains a methyl ester and lacks the dimethylamino group. Its hydrochloride salt form suggests improved stability and solubility compared to free-base esters .

- shows it exhibits higher reactivity in resin polymerization compared to 2-(dimethylamino)ethyl methacrylate, suggesting that ester backbone rigidity influences chemical behavior .

Table 1: Comparison of Ester Substituents

Tetrahydroisoquinoline Ring Substituents

Substituents on the tetrahydroisoquinoline core modulate biological and physical properties:

- 6-Methyl-1,2,3,4-tetrahydroquinoline: A related quinoline derivative with a methyl group at the 6-position. The quinoline/isoquinoline structural distinction affects aromatic interactions and bioavailability .

- tert-Butyl 7-hydroxy-6-tetrazolyl derivatives (22, 23): These compounds, from , incorporate hydroxyl and tetrazolyl groups, which may enhance hydrogen-bonding capacity and metabolic stability compared to the target compound’s dimethylaminoethyl ester .

Table 2: Ring Substituent Effects

Reactivity and Polymerization Potential

In resin systems, esters with dimethylamino groups exhibit distinct behaviors:

- 2-(Dimethylamino)ethyl methacrylate: shows that resins containing this co-initiator achieve lower degrees of conversion compared to ethyl 4-(dimethylamino)benzoate. However, the addition of diphenyliodonium hexafluorophosphate (DPI) significantly enhances its reactivity, suggesting synergistic effects in free-radical polymerization .

- Ethyl 4-(dimethylamino)benzoate: Demonstrates superior reactivity without requiring DPI, attributed to its conjugated aromatic system facilitating electron transfer .

Key Insight: The target compound’s dimethylaminoethyl ester may occupy an intermediate reactivity profile, combining the flexibility of an aliphatic ester with the electron-donating dimethylamino group. This could make it suitable for applications requiring tunable polymerization kinetics.

Biological Activity

2-(Dimethylamino)ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a compound of interest due to its potential therapeutic applications, particularly in neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic uses.

- Molecular Formula: C14H21N3O

- Molecular Weight: 247.34 g/mol

- CAS Number: 1214014-55-7

This compound exhibits biological activity primarily through its interaction with neurotransmitter systems in the central nervous system (CNS). It has been shown to influence the following pathways:

- Acetylcholinesterase (AChE) Inhibition: Compounds similar to tetrahydroisoquinolines have demonstrated significant inhibition of AChE, which is crucial in the treatment of Alzheimer's disease (AD) .

- Amyloid-beta Modulation: Research indicates that certain derivatives can mitigate the toxicity associated with amyloid-beta (Aβ42), a peptide implicated in AD pathology. For example, studies using Drosophila models showed that these compounds could rescue phenotypic defects caused by Aβ42 aggregation .

Efficacy in Preclinical Studies

Several studies have investigated the efficacy of this compound and its derivatives:

- Neuroprotective Effects:

- Antiproliferative Activity:

Case Study 1: Alzheimer’s Disease Model

In a study involving Drosophila models of AD:

- Objective: To assess the protective effects of the compound against Aβ42 toxicity.

- Findings: The compound significantly improved motor function and extended lifespan by reducing Aβ42 aggregation and toxicity .

Case Study 2: Antiproliferative Activity

In vitro testing against cancer cell lines:

- Objective: To evaluate the antiproliferative effects of tetrahydroisoquinoline derivatives.

- Results: Compounds demonstrated IC50 values ranging from nM to μM across different cell lines, indicating strong potential for further development as anticancer agents .

Data Tables

Q & A

Q. What are the primary synthetic routes for 2-(dimethylamino)ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate, and how do reaction conditions influence yield?

The synthesis of tetrahydroisoquinoline derivatives often involves sequential alkylation and cyclization steps. For example, glycine anion alkylation with α,α'-dibromo-o-xylene derivatives is a validated method for constructing the tetrahydroisoquinoline core . Key variables include solvent choice (e.g., THF or DMF), reaction temperature (typically 60–80°C), and stoichiometric ratios of reagents. Optimization via Design of Experiments (DoE) is recommended to balance competing factors like steric hindrance and electron-withdrawing effects of substituents .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the stereochemistry and substituent positions. X-ray crystallography provides definitive proof of molecular conformation, particularly for resolving chiral centers in the tetrahydroisoquinoline ring . Mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate functional groups like the ester and dimethylamino moieties .

Q. How can researchers assess the compound’s potential biological activity in early-stage studies?

Preliminary assays should focus on receptor-binding affinity (e.g., dopamine or opioid receptors due to structural similarities to bioactive isoquinolines) . In vitro cytotoxicity screening (e.g., MTT assay) and computational docking studies (using software like AutoDock Vina) can prioritize targets for further investigation .

Advanced Research Questions

Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties?

Quantum mechanical calculations (e.g., DFT for electron density mapping) and molecular dynamics simulations (eDSR in ICReDD’s framework) model interactions with biological membranes and metabolic enzymes . Tools like SwissADME predict bioavailability, highlighting potential issues with logP (>3) or poor solubility due to the dimethylamino group .

Q. How can contradictory data in pharmacological studies be resolved?

Discrepancies in receptor-binding affinities may arise from stereochemical variations or assay conditions (e.g., pH affecting protonation states). Methodological replication under standardized protocols (e.g., consistent buffer systems) and enantiomer-specific activity profiling (via chiral HPLC) are critical . Meta-analyses of structural analogs (e.g., 6-hydroxy or 6-chloro derivatives) can contextualize outliers .

Q. What novel catalytic strategies improve enantioselectivity in asymmetric synthesis?

Chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) enhance stereocontrol during cyclization. Recent advances in photoredox catalysis under visible light (450 nm) enable radical-mediated pathways, reducing racemization risks .

Q. How do substituents on the tetrahydroisoquinoline core modulate biological activity?

Structure-Activity Relationship (SAR) studies show that electron-donating groups (e.g., methoxy at C6/C7) enhance receptor affinity, while bulky substituents (e.g., ethyl esters) reduce blood-brain barrier permeability. Comparative pharmacokinetic profiling of halogenated analogs (e.g., 6-fluoro vs. 6-chloro derivatives) reveals metabolic stability trends .

Methodological Resources

- Synthesis Optimization : Use Response Surface Methodology (RSM) to model interactions between temperature, solvent polarity, and catalyst loading .

- Data Validation : Cross-reference spectral data with PubChem entries (CID: 128073-50-7 for structural analogs) and EPA DSSTox for regulatory compliance .

- Advanced Modeling : Leverage ICReDD’s integrated computational-experimental workflows for reaction path discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.